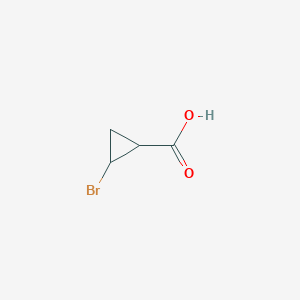

2-Bromocyclopropanecarboxylic acid

Description

2-Bromocyclopropanecarboxylic acid (CAS: 91445-84-0) is a cyclopropane derivative with the molecular formula C₁₀H₉BrO₂, featuring a bromine atom at the 2-position of the cyclopropane ring and a carboxylic acid functional group. It is typically supplied as a white crystalline powder with a purity of 95% and is available in quantities of 100 mg, 250 mg, or 1 g . The compound’s strained cyclopropane ring and electron-withdrawing bromine substituent make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

2-bromocyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKVGTCMSVLBCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00312054 | |

| Record name | Cyclopropanecarboxylicacid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89123-64-8 | |

| Record name | NSC249248 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarboxylicacid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromocyclopropanecarboxylic acid can be synthesized through the bromination of cyclopropanecarboxylic acid. One common method involves the use of bromine and red mercuric oxide in a solvent like tetrachloroethane. The reaction is mildly exothermic and is typically carried out at a controlled temperature of 30–35°C .

Industrial Production Methods

In industrial settings, the synthesis of cyclopropanecarboxylicacid, 2-bromo- may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Bromocyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.

Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are used.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropanecarboxylic acids, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-Bromocyclopropanecarboxylic acid has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of cyclopropanecarboxylicacid, 2-bromo- involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it a suitable candidate for various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Positional Isomers

- 2-(4-Bromophenyl)cyclopropanecarboxylic Acid (CAS: 77255-26-6): Differs in the bromine substitution position (para vs. ortho on the phenyl ring), resulting in altered steric and electronic properties. This compound shares a structural similarity score of 0.96 with the target molecule .

- 1-(2-Bromophenyl)cyclopropanecarboxylic Acid (CAS: 124276-87-5): Features bromine on the adjacent carbon of the cyclopropane ring, reducing ring strain and modifying reactivity (similarity score: 0.92) .

Functional Group Variations

- 1-(Boc-Amino)cyclopropanecarboxylic Acid (CAS: 88950-64-5): Replaces bromine with a Boc-protected amino group, enhancing solubility in polar solvents (e.g., THF, DCM) and enabling peptide coupling reactions .

- 2-Bromo-2-methylpropanoic Acid (M. Wt.: 167.01): A branched-chain analog lacking the cyclopropane ring, leading to lower ring strain and higher thermal stability (bp: 200°C) .

Physical and Chemical Properties

Pharmacological and Industrial Relevance

- This compound : Used in synthesizing bioactive molecules targeting enzyme inhibition (e.g., cyclopropane-containing kinase inhibitors) .

- 2-(4-Bromophenyl)cyclopropanecarboxylic Acid : A key intermediate in agrochemicals due to its stability and compatibility with palladium-catalyzed reactions .

- 1-(Boc-Amino)cyclopropanecarboxylic Acid: Employed in peptide mimetics and PROTACs (proteolysis-targeting chimeras) for drug discovery .

Data Tables

Table 1: Key Properties of Cyclopropane Derivatives

| Compound (CAS) | Molecular Formula | M. Wt. | Similarity Score | Primary Application |

|---|---|---|---|---|

| This compound (91445-84-0) | C₁₀H₉BrO₂ | 241.09 | - | Pharmaceutical intermediates |

| 2-(4-Bromophenyl)cyclopropanecarboxylic Acid (77255-26-6) | C₁₀H₉BrO₂ | 241.09 | 0.96 | Agrochemical synthesis |

| 1-(Boc-Amino)cyclopropanecarboxylic Acid (88950-64-5) | C₉H₁₅NO₄ | 201.22 | 0.89 | Peptide engineering |

Table 2: Thermal and Solubility Data

| Compound | Boiling Point (°C) | Solubility in Ethanol | Solubility in Water |

|---|---|---|---|

| This compound | Decomposes | High | Low |

| 2-Bromo-2-methylpropanoic Acid | 200 | High | Slight (decomposes) |

| 1-(Boc-Amino)cyclopropanecarboxylic Acid | Not reported | Moderate | Moderate |

Research Findings

- Synthetic Methods : Cyclopropane derivatives are typically synthesized via [2+1] cycloadditions or Simmons-Smith reactions, whereas branched-chain bromoacids are prepared via free-radical bromination .

- Electronic Effects : The ortho-bromine in this compound increases electrophilicity at the cyclopropane ring compared to para-substituted analogs, enhancing reactivity toward nucleophiles .

- Drug Development : Cyclopropane-containing compounds exhibit enhanced metabolic stability compared to linear analogs, making them prevalent in FDA-approved drugs like tranexamic acid derivatives .

Biological Activity

2-Bromocyclopropanecarboxylic acid is a chemical compound characterized by a cyclopropane ring with a bromine substituent and a carboxylic acid functional group. This unique structure contributes to its potential biological activity, making it an interesting subject for research in medicinal chemistry and organic synthesis.

- Molecular Formula : CHBrO

- Molecular Weight : Approximately 179.01 g/mol

- Structure : The presence of the bromine atom and the strained cyclopropane ring enhances its reactivity, which is pivotal for its biological interactions.

The biological activity of this compound is believed to stem from its ability to participate in various chemical reactions:

- Nucleophilic Substitution : The bromine atom can engage in nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives.

- Ring-Opening Reactions : The cyclopropane ring can undergo ring-opening under certain conditions, generating reactive intermediates that can interact with biological targets.

Case Studies and Experimental Data

- Antimicrobial Activity : A study on cyclopropane derivatives indicated that compounds with halogen substituents, such as bromine, often show enhanced antimicrobial activity compared to their non-halogenated counterparts. The mechanism is thought to involve disruption of bacterial cell membranes.

- Enzyme Interaction : Preliminary research suggests that this compound may interact with specific enzymes involved in metabolic pathways. This interaction could potentially modulate enzyme activity, leading to significant biological effects.

- Pharmaceutical Applications : As a building block in organic synthesis, this compound has been explored for its potential use in developing pharmaceuticals aimed at treating various diseases due to its reactive nature and ability to form diverse derivatives.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and potential biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylcyclopropanecarboxylic Acid | No halogen substituent | Simpler structure, less reactive |

| 2-Chloro-1-methylcyclopropanecarboxylic Acid | Chlorine instead of bromine | Different reactivity profile due to chlorine |

| 3-Bromo-1-methylcyclobutanecarboxylic Acid | Cyclobutane ring | Larger ring structure alters reactivity |

| 2-Bromo-3-methylcyclobutanecarboxylic Acid | Additional methyl group | Potentially different biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.